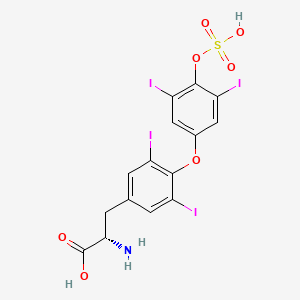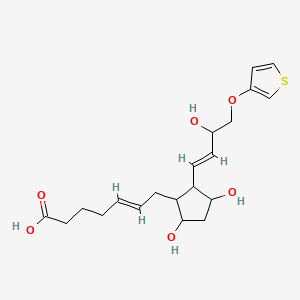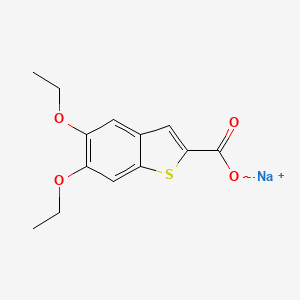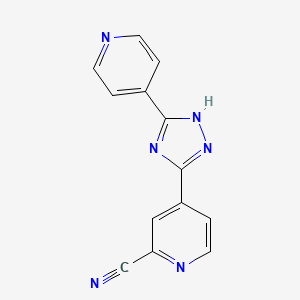
Topiroxostat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Topiroxostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition of xanthine oxidase and related enzymes.
Medicine: this compound is primarily used to treat hyperuricemia and gout. .
Wirkmechanismus
Target of Action
Topiroxostat’s primary target is xanthine oxidase (XO) or xanthine oxidoreductase (XOR) . This enzyme plays a crucial role in purine metabolism .
Mode of Action
This compound acts as a selective xanthine oxidase inhibitor . It reduces the synthesis of uric acid by competitively inhibiting xanthine oxidase in a selective and time-dependent manner .
Biochemical Pathways
By inhibiting XOR, this compound disrupts the purine metabolic pathway, leading to a reduction in serum urate levels . This serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .
Pharmacokinetics
This compound shows rapid absorption and excretion, with a Tmax <1.6 h and T1/2 2.49–3.72 h . It is orally administered twice daily . Importantly, this compound and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in serum uric acid concentrations . This reduction in uric acid levels can help manage conditions like hyperuricemia and gout .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal complications are major comorbidities that limit the therapy of other xanthine oxidase inhibitors, but this compound and its metabolites are shown to be unaffected by these complications . This makes it potentially more effective in patients with chronic kidney diseases .
Biochemische Analyse
Biochemical Properties
Topiroxostat plays a significant role in biochemical reactions by inhibiting xanthine oxidase, or xanthine oxidoreductase (XOR), which regulates purine metabolism . This inhibition results in an efficacious reduction of serum urate levels .
Cellular Effects
This compound influences cell function by reducing the synthesis of uric acid . This reduction in uric acid concentration leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting xanthine oxidase in a selective and time-dependent manner . This inhibition disrupts the normal purine metabolism regulated by xanthine oxidase, leading to a decrease in serum urate levels .
Temporal Effects in Laboratory Settings
In a 52-week study, plasma concentrations of this compound did not increase, indicating the stability of the compound . The concentrations of the metabolites of this compound (N1-glucuronide and N2-glucuronide) slightly increased at the 0-h point on week 4 and remained at similar levels for 52 weeks .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to effectively reduce serum uric acid concentrations in patients receiving hemodialysis .
Metabolic Pathways
This compound is involved in purine metabolism, where it inhibits the enzyme xanthine oxidase . This inhibition disrupts the normal metabolic pathways, leading to a decrease in serum urate levels .
Transport and Distribution
The clearances of this compound and its metabolites by a dialyzer were measured, indicating how the product is transported and distributed within the body .
Subcellular Localization
While specific subcellular localization of this compound is not mentioned in the available literature, it is known that this compound and its metabolites are unaffected by renal complications . This suggests that this compound may be effective in patients with chronic kidney diseases .
Vorbereitungsmethoden
Die Herstellung von Topiroxostat beinhaltet verschiedene Synthesewege und Reaktionsbedingungen. Ein Verfahren umfasst die folgenden Schritte :
Herstellung von 2-Chlor-4-cyanopyridin: Dies wird erreicht, indem 4-Cyanopyridin als Ausgangsmaterial verwendet und Natriumhypochlorit als Chlorquelle unter der Einwirkung von Chlorperoxidase verwendet wird.
Bildung der Chlortriazolverbindung: 2-Chlor-4-cyanopyridin reagiert mit Isonikotinsäurehydrazin in Gegenwart von Natriummethoxid als Alkali.
Synthese von this compound: Die Chlortriazolverbindung wird dann mit Dimethylmalononitril in Gegenwart von Isopropylmagnesiumbromid umgesetzt, um this compound zu erhalten.
Diese Methode benötigt keine stark giftigen Chemikalien und verwendet Enzymkatalyse, wodurch die Reaktionsbedingungen mild und der Prozess umweltfreundlicher werden .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Als Xanthinoxidase-Inhibitor interagiert this compound mit dem aktiven Zentrum des Enzyms und hemmt sowohl seine oxidierte als auch seine reduzierte Form.
Substitutionsreaktionen: Die Synthese von this compound beinhaltet Substitutionsreaktionen, wie die Reaktion von 2-Chlor-4-cyanopyridin mit Isonikotinsäurehydrazin.
Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumhypochlorit, Natriummethoxid und Isopropylmagnesiumbromid . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Xanthinoxidase, einem Enzym, das am Purinstoffwechsel beteiligt ist . Durch die Hemmung dieses Enzyms reduziert this compound die Synthese von Harnsäure und senkt so den Harnsäurespiegel im Serum . Das molekulare Ziel von this compound ist das aktive Zentrum der Xanthinoxidase, wo es bindet und die Enzymaktivität hemmt .
Analyse Chemischer Reaktionen
Topiroxostat undergoes various chemical reactions, including:
Oxidation and Reduction: As a xanthine oxidase inhibitor, this compound interacts with the enzyme’s active site, inhibiting both its oxidized and reduced forms.
Substitution Reactions: The synthesis of this compound involves substitution reactions, such as the reaction of 2-chloro-4-cyanopyridine with isonicotinyl hydrazine.
Common reagents used in these reactions include sodium hypochlorite, sodium methoxide, and isopropyl magnesium chloride . The major product formed from these reactions is this compound itself.
Vergleich Mit ähnlichen Verbindungen
Topiroxostat wird mit anderen Xanthinoxidase-Inhibitoren verglichen, wie Allopurinol und Febuxostat . Im Gegensatz zu Allopurinol, das ein Purinanalog ist, ist this compound ein nicht-puriner Xanthinoxidase-Inhibitor . Diese Unterscheidung macht this compound bei Patienten mit Nierenerkrankungen effektiv, da es weniger wahrscheinlich ist, dass es Nebenwirkungen im Zusammenhang mit der Nierenfunktion verursacht .
Ähnliche Verbindungen
Allopurinol: Ein Purinanalog, das als Erstlinientherapie bei Hyperurikämie und Gicht eingesetzt wird.
Febuxostat: Ein nicht-puriner Xanthinoxidase-Inhibitor, der this compound ähnelt, aber eine andere chemische Struktur hat.
Die einzigartigen Eigenschaften von this compound, wie seine selektive Hemmung sowohl der oxidierten als auch der reduzierten Form der Xanthinoxidase, machen es zu einer wertvollen Alternative für Patienten, die andere Xanthinoxidase-Inhibitoren nicht vertragen .
Eigenschaften
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZQGOVTLIHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206462 | |
| Record name | Topiroxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Uric acid synthesis depends on the action of xanthine oxidase activity in the conversion of hypoxanthine to xanthine, followed by the conversion of xanthine to uric acid. Xanthine oxidase consists of a molybdenum ion as cofactor in the active center that has different redox states upon substrate binding. When a substrate such as hypoxanthine or xanthine binds, xanthine oxidase hydroxylates it and molybdenum ion is reduced from hexavalent, Mo(VI), to tetravalent form, Mo(IV). Molybdenum ion is reoxidized into hexavalent state once the hydroxylated substrate, xanthine or uric acid, dissociates from the active site. Topiroxostat is shown to interact with multiple amino acid residues of the solvent channel and additionally forms a reaction intermediate by covalent binding with molybdenum (IV) ion via an oxygen atom. It also forms hydrogen bonds with molybdenum (VI) ion, suggesting that it has multiple inhibition modes to xanthine oxidase. Enhanced binding interactions to xanthine oxidase achieves delayed dissociation of topiroxostat from the enzyme. 2-hydroxy-topiroxostat, the metabolite formed by primary hydroxylation of topiroxostat by xanthine oxidase, also causes time and concentration-dependent inhibition of the enzyme. Topiroxostat is shown to inhibit ATP-binding cassette transporter G2 (ABCG2) in vitro, which is a membrane protein responsible for recovering uric acid in the kidneys and secreting uric acid from the intestines. | |
| Record name | Topiroxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
577778-58-6 | |
| Record name | Topiroxostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577778-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiroxostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topiroxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topiroxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOPIROXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Topiroxostat is a selective inhibitor of xanthine oxidoreductase (XOR) [, , , , , ]. XOR is an enzyme responsible for the final two steps in the purine degradation pathway, converting hypoxanthine to xanthine and ultimately to uric acid [, ]. By inhibiting XOR, this compound effectively reduces the production of uric acid [, , , , , ].
ANone: Inhibiting XOR with this compound leads to several downstream effects:
- Reduced serum uric acid levels: This is the primary therapeutic effect, beneficial in managing hyperuricemia and gout [, , , , ].
- Reduced oxidative stress: XOR is a significant source of reactive oxygen species (ROS) [, , , ]. This compound's inhibition of XOR helps reduce oxidative stress, potentially offering benefits in various conditions like diabetic nephropathy [, , , , ].
- Potential renoprotective effects: Studies suggest this compound may protect against kidney damage, potentially through its antioxidant effects and modulation of inflammatory pathways [, , , ].
- Possible cardiovascular benefits: While still under investigation, some studies suggest that this compound may improve vascular function and potentially offer benefits in heart failure patients with hyperuricemia [, , , , ].
A: this compound has the molecular formula C13H8N6O and a molecular weight of 264.24 g/mol [, ].
A: Yes, studies have used various analytical techniques to characterize this compound, including X-ray powder diffraction, which revealed two solid-state forms: this compound form II and this compound monohydrate [].
A: Research suggests that this compound demonstrates good stability profiles. Various studies have explored different formulations and manufacturing processes to enhance its stability, dissolution, and bioavailability [, , , , ].
A: this compound is primarily an enzyme inhibitor and does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of XOR [, , ].
A: Yes, density functional theory (DFT) has been employed to understand the electronic and structural properties of this compound []. This approach helps identify its electrophilic and nucleophilic sites, providing valuable information for future research, including molecular docking studies.
A: While specific SAR studies on this compound are limited in the provided research, it's known that subtle changes in the structure of XOR inhibitors can significantly influence their potency and selectivity []. Further research exploring different this compound analogues could provide valuable insights into the relationship between its structure and its pharmacological properties.
ANone: Researchers have developed various formulations to optimize this compound's therapeutic profile, including:
- Solid dispersions: These formulations enhance the dissolution rate and bioavailability of this compound [].
- Dispersible tablets: These formulations are designed to dissolve rapidly in water, offering improved patient convenience and potentially better absorption [, ].
- Tablets with specific excipient ratios: Studies investigated different ratios of fillers, disintegrants, adhesives, and lubricants to achieve desired tablet hardness, disintegration time, and dissolution properties, ultimately influencing the drug's bioavailability and stability [, , ].
ANone: Specific information regarding SHE regulations and this compound is not directly addressed in the provided research.
A: this compound exhibits rapid absorption, reaching peak plasma concentrations in less than 1.6 hours []. It has a moderate volume of distribution and a half-life ranging from 2.49 to 3.72 hours []. The drug also demonstrates linear pharmacokinetics, meaning that its exposure (Cmax and AUC) increases proportionally with the administered dose [].
A: this compound's efficacy has been evaluated in various models:* Animal models: Rodent models of myocardial infarction, diabetic nephropathy, and sepsis-induced lung injury are used to evaluate the potential cardioprotective, renoprotective, and anti-inflammatory effects of this compound [, , , ].* Clinical Trials: Numerous clinical trials (including randomized controlled trials) have been conducted to assess this compound's safety and efficacy in managing hyperuricemia and gout in humans. These trials provide valuable data on its urate-lowering efficacy, impact on cardiovascular markers, and potential renoprotective effects [, , , , , , , ].
ANone: The provided research does not offer specific details on this compound resistance mechanisms.
A: While generally well-tolerated, this compound may cause adverse events, most commonly gout flares, abnormal liver function tests, and skin reactions [, ]. These events are typically mild to moderate in severity.
ANone: The provided research focuses primarily on this compound's pharmacological properties, clinical efficacy, and safety. It does not offer extensive information on advanced drug delivery systems, specific biomarkers, environmental impact, or other specialized areas.
A: this compound represents a significant advancement in the treatment of hyperuricemia and gout. Its development was driven by the need for alternative XOR inhibitors with improved safety and efficacy profiles compared to traditional treatments like allopurinol [, , , ].
A: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge and techniques from pharmacology, medicinal chemistry, clinical medicine, and biochemistry to understand its mechanism of action, optimize its formulation, and assess its therapeutic potential in various disease models [, , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
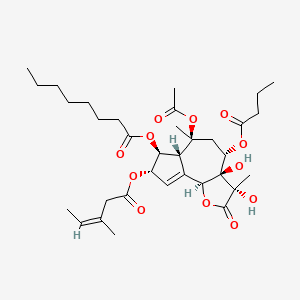
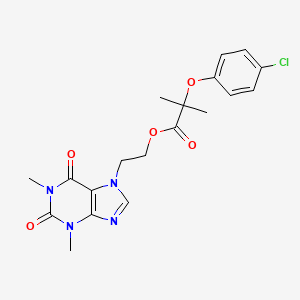
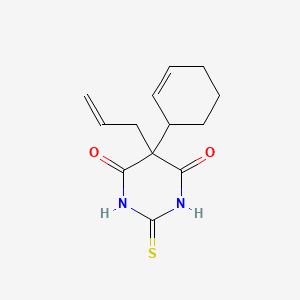
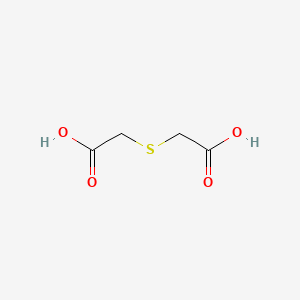
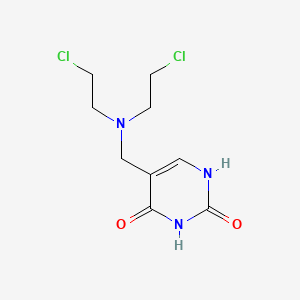
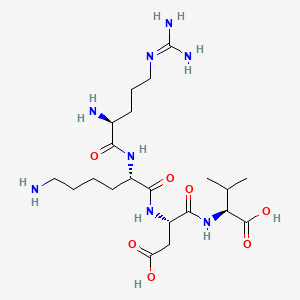
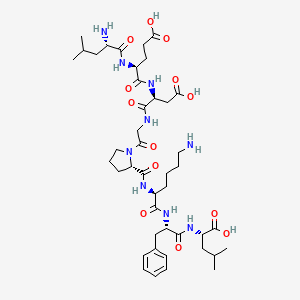
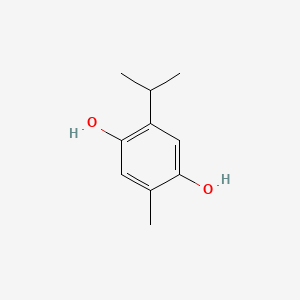

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)
